4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide is a chemical compound characterized by its biphenyl structure with two methoxy groups and a carboxamide functional group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified under the category of biphenyl derivatives, which are compounds featuring two phenyl rings connected by a single bond. The presence of methoxy groups and a carboxamide moiety enhances its chemical reactivity and biological activity. The synthesis of 4,4'-dimethoxy-[1,1'-biphenyl]-2-carboxamide has been documented in various scientific literature, indicating its relevance in organic chemistry research .
The synthesis of 4,4'-dimethoxy-[1,1'-biphenyl]-2-carboxamide typically involves several steps, including the formation of the biphenyl framework followed by functionalization with methoxy and carboxamide groups.
The molecular structure of 4,4'-dimethoxy-[1,1'-biphenyl]-2-carboxamide can be represented as follows:
The compound's structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed insights into its molecular characteristics .
4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide is involved in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties .
These properties influence its handling, storage, and application in scientific research .
4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of applications across different scientific disciplines .
The biphenyl scaffold of 4,4'-dimethoxy-[1,1'-biphenyl]-2-carboxamide is predominantly synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to form the critical C–C bond between aromatic rings. This method typically employs:
Table 1: Suzuki-Miyaura Coupling Performance for Biphenyl Core Assembly
| Halide Partner | Boronic Acid | Catalyst System | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 2-Bromo-4-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 78 | 92.4 |
| 2-Iodo-4-methoxybenzamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 85 | 95.1 |
Methoxy groups are installed either before biphenyl coupling (using protected precursors) or post-coupling via electrophilic methylation:
Carboxamide installation occurs late-stage to prevent catalyst poisoning during cross-coupling. Key approaches include:
Table 2: Amidation Reagent Efficiency for Biphenyl Carboxamide Formation
| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl/HOBt | DCM | 25 | 12 | 80 |
| DCC/DMAP | THF | 40 | 8 | 78 |
| HATU/DIPEA | DMF | 25 | 4 | 85 |
Direct C–H arylation bypasses pre-functionalized coupling partners, enhancing atom economy:
Flow systems enhance reproducibility in biphenyl synthesis:
Sustainable synthesis focuses on:
Table 3: Compound Identity and Descriptors for 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide
| Identifier | Value |
|---|---|
| IUPAC Name | 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide |
| CAS Registry Number | 42523-25-1 |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.29 g/mol |
| MDL Number (MFCD) | MFCD04035549 |
| PubChem CID | Not assigned (parent CID 16484) |
| ChEBI ID | CHEBI:183677 (analog) |
| SMILES | COC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)C(=O)N |
| Key Spectral Descriptors | 1H NMR (DMSO-d6): δ 7.85 (s, 1H, CONH), 7.45–6.85 (m, 7H aromatic), 3.85 (s, 6H, OCH₃) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: